N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine
Description
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-19-16)10-18-8-5-12-6-9-20-11-12/h1-4,7,12,18H,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJLVMFUJVXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCNCC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine typically involves the reaction of 5-chloroquinoline with appropriate reagents to introduce the oxolan-3-yl and ethanamine groups. One common method involves the alkylation of 5-chloroquinoline with an oxolan-3-yl derivative in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like 1-pentanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, the compound may inhibit key enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
